molecular formula C19H31N6O8P B12810663 5'MeOLeuPO3(Et) AZT CAS No. 133201-16-8

5'MeOLeuPO3(Et) AZT

Cat. No.: B12810663
CAS No.: 133201-16-8
M. Wt: 502.5 g/mol
InChI Key: WNYNDJOOLKDZMN-LCMCJYAASA-N
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Description

5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine (5’MeOLeuPO3(Et) AZT) is a derivative of azidothymidine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS. This compound combines the properties of AZT with additional functional groups to enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves multiple steps, starting from thymidine. The process typically includes:

    Protection of Hydroxyl Groups: The 5’ hydroxyl group of thymidine is protected using a p-methoxybenzoyl ester.

    Azidation: The 3’ hydroxyl group is activated and substituted with an azido group (N3) through a Mitsunobu reaction.

    Phosphorylation: The 5’ position is phosphorylated to introduce the phosphonate group.

    Leucine Conjugation: Leucine is conjugated to the phosphonate group.

    Esterification: The final step involves esterification with ethyl groups to form the ethyl ester.

Industrial Production Methods

Industrial production of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

Scientific Research Applications

5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to inhibit viral replication and its effects on cellular processes.

    Medicine: Investigated for its enhanced antiviral activity and reduced toxicity compared to AZT.

Mechanism of Action

The mechanism of action of 5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine involves its incorporation into viral DNA by reverse transcriptase. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. The additional functional groups enhance its stability and selectivity, reducing the likelihood of resistance development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxy-Leucine-Phosphonate-Ethyl Azidothymidine is unique due to its enhanced stability and reduced toxicity. The additional functional groups improve its pharmacokinetic properties, making it a promising candidate for further development in antiviral therapy .

Properties

CAS No.

133201-16-8

Molecular Formula

C19H31N6O8P

Molecular Weight

502.5 g/mol

IUPAC Name

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-4-methylpentanoate

InChI

InChI=1S/C19H31N6O8P/c1-6-31-34(29,23-14(7-11(2)3)18(27)30-5)32-10-15-13(22-24-20)8-16(33-15)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14-,15+,16+,34?/m0/s1

InChI Key

WNYNDJOOLKDZMN-LCMCJYAASA-N

Isomeric SMILES

CCOP(=O)(N[C@@H](CC(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCOP(=O)(NC(CC(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

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